
1,1,2-Trimethylcycloundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethylcycloundecane is an organic compound belonging to the class of cycloalkanes. It is characterized by a cycloundecane ring with three methyl groups attached at the 1, 1, and 2 positions. The molecular formula of this compound is C14H28, and it has a molecular weight of 196.37 g/mol . This compound is typically found as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and acetone .
Preparation Methods
1,1,2-Trimethylcycloundecane is synthesized through a multi-step reaction process starting from cycloheptane. The synthesis involves several chemical reactions, including alkylation and cyclization, under controlled conditions . The industrial production of this compound requires specific experimental conditions and technical expertise due to the complexity of the synthesis process .
Chemical Reactions Analysis
1,1,2-Trimethylcycloundecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes.
Scientific Research Applications
1,1,2-Trimethylcycloundecane has several applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various fine chemicals and intermediates.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used as a fuel additive to enhance the anti-knock properties of fuels.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethylcycloundecane involves its interaction with specific molecular targets and pathways. As a cycloalkane, it can participate in hydrophobic interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
1,1,2-Trimethylcycloundecane can be compared with other similar cycloalkanes, such as:
Cyclohexane: A simpler cycloalkane with a six-membered ring, commonly used as a solvent and in the production of nylon.
Cyclooctane: An eight-membered ring cycloalkane, used in organic synthesis and as a solvent.
Cyclododecane: A twelve-membered ring cycloalkane, used as a temporary binder in conservation and as a phase change material.
This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and physical properties .
Properties
CAS No. |
62376-15-2 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,1,2-trimethylcycloundecane |
InChI |
InChI=1S/C14H28/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h13H,4-12H2,1-3H3 |
InChI Key |
HMFAVPQMBDCNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



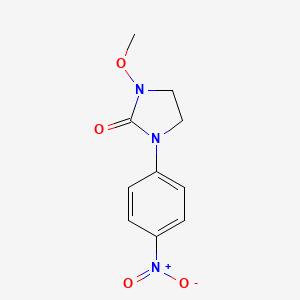
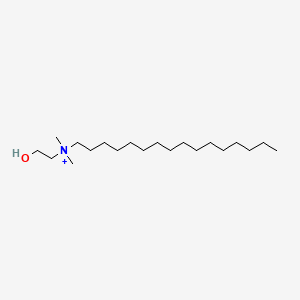
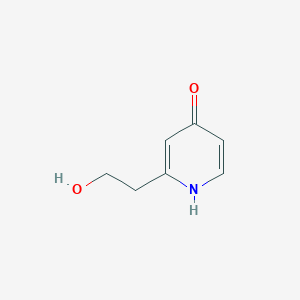
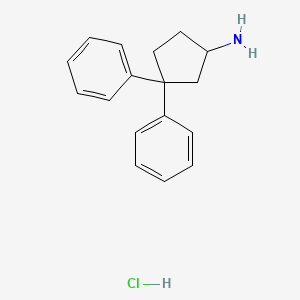
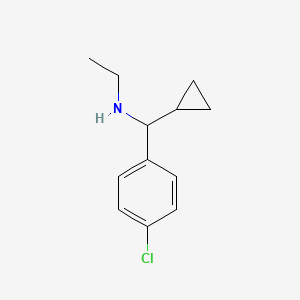
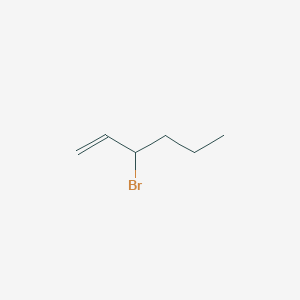
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
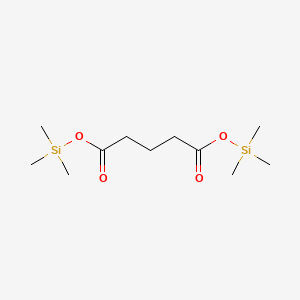
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)
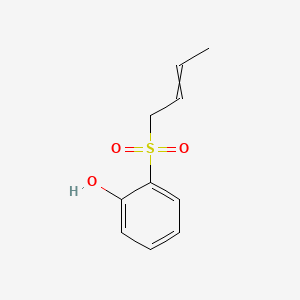
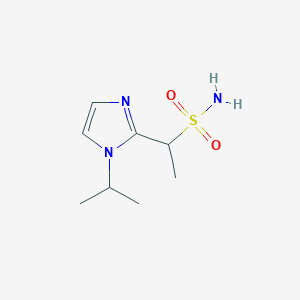
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
